molecular formula C131H199N39O37S B13400830 H-DL-Met-DL-Gln-DL-Trp-DL-Asn-DL-Ser-DL-xiThr-DL-Ala-DL-Phe-DL-His-DL-Gln-DL-xiThr-DL-Leu-DL-Gln-DL-Asp-DL-Pro-DL-Arg-DL-Val-DL-Arg-Gly-DL-Leu-DL-Tyr-DL-Leu-DL-Pro-DL-Ala-Gly-Gly-OH

H-DL-Met-DL-Gln-DL-Trp-DL-Asn-DL-Ser-DL-xiThr-DL-Ala-DL-Phe-DL-His-DL-Gln-DL-xiThr-DL-Leu-DL-Gln-DL-Asp-DL-Pro-DL-Arg-DL-Val-DL-Arg-Gly-DL-Leu-DL-Tyr-DL-Leu-DL-Pro-DL-Ala-Gly-Gly-OH

Cat. No.: B13400830
M. Wt: 2944.3 g/mol
InChI Key: WZOXUNBSFDMUSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “H-DL-Met-DL-Gln-DL-Trp-DL-Asn-DL-Ser-DL-xiThr-DL-Ala-DL-Phe-DL-His-DL-Gln-DL-xiThr-DL-Leu-DL-Gln-DL-Asp-DL-Pro-DL-Arg-DL-Val-DL-Arg-Gly-DL-Leu-DL-Tyr-DL-Leu-DL-Pro-DL-Ala-Gly-Gly-OH” is a synthetic peptide composed of multiple amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this peptide involves the sequential addition of amino acids in a specific order. The process typically employs solid-phase peptide synthesis (SPPS), where the peptide chain is assembled on a solid support. Each amino acid is added one at a time, with protective groups used to prevent unwanted reactions. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and activators like hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Advanced techniques like microwave-assisted peptide synthesis can also be employed to enhance reaction rates and efficiency.

Chemical Reactions Analysis

Types of Reactions

This peptide can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used for oxidation reactions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Amino acid derivatives and coupling reagents like DCC or DIC are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as modified peptides with substituted amino acid residues.

Scientific Research Applications

This peptide has several scientific research applications, including:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems or as a bioactive peptide.

    Industry: Utilized in the development of peptide-based materials and biotechnological processes.

Mechanism of Action

The mechanism of action of this peptide involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the peptide’s sequence and structure, which determine its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This peptide is unique due to its specific sequence and combination of amino acids, which confer distinct properties and potential applications. Unlike other peptides, it may exhibit unique binding affinities, stability, and bioactivity, making it valuable for various research and industrial purposes.

Properties

Molecular Formula

C131H199N39O37S

Molecular Weight

2944.3 g/mol

IUPAC Name

3-[[5-amino-2-[[2-[[2-[[5-amino-2-[[2-[[2-[2-[[2-[[2-[[4-amino-2-[[2-[[5-amino-2-[(2-amino-4-methylsulfanylbutanoyl)amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]propanoylamino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-[2-[[5-carbamimidamido-1-[[1-[[5-carbamimidamido-1-[[2-[[1-[[1-[[1-[2-[[1-[[2-(carboxymethylamino)-2-oxoethyl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid

InChI

InChI=1S/C131H199N39O37S/c1-63(2)47-84(115(193)158-87(51-72-31-33-75(174)34-32-72)118(196)163-91(49-65(5)6)128(206)169-44-21-29-94(169)123(201)149-67(9)107(185)146-58-100(179)145-60-103(183)184)151-101(180)59-147-110(188)79(27-19-42-142-130(137)138)156-125(203)104(66(7)8)166-113(191)80(28-20-43-143-131(139)140)155-124(202)95-30-22-45-170(95)129(207)92(55-102(181)182)164-112(190)82(36-39-97(134)176)153-116(194)85(48-64(3)4)162-127(205)106(70(12)173)167-114(192)83(37-40-98(135)177)154-120(198)89(53-74-57-141-62-148-74)160-117(195)86(50-71-23-15-14-16-24-71)157-108(186)68(10)150-126(204)105(69(11)172)168-122(200)93(61-171)165-121(199)90(54-99(136)178)161-119(197)88(52-73-56-144-78-26-18-17-25-76(73)78)159-111(189)81(35-38-96(133)175)152-109(187)77(132)41-46-208-13/h14-18,23-26,31-34,56-57,62-70,77,79-95,104-106,144,171-174H,19-22,27-30,35-55,58-61,132H2,1-13H3,(H2,133,175)(H2,134,176)(H2,135,177)(H2,136,178)(H,141,148)(H,145,179)(H,146,185)(H,147,188)(H,149,201)(H,150,204)(H,151,180)(H,152,187)(H,153,194)(H,154,198)(H,155,202)(H,156,203)(H,157,186)(H,158,193)(H,159,189)(H,160,195)(H,161,197)(H,162,205)(H,163,196)(H,164,190)(H,165,199)(H,166,191)(H,167,192)(H,168,200)(H,181,182)(H,183,184)(H4,137,138,142)(H4,139,140,143)

InChI Key

WZOXUNBSFDMUSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(C)C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CNC=N4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)N

Origin of Product

United States

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